4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
CAS No.: 5711-41-1
Cat. No.: VC3729113
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5711-41-1 |
|---|---|
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ |
| Standard InChI Key | WORYXBDHTBWLLL-VOTSOKGWSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
| SMILES | COC1=CC=C(C=C1)C(=O)C=CC(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The compound is systematically named (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, reflecting its trans-configuration at the α,β-unsaturated bond . Alternative designations include:
The IUPAC name emphasizes the conjugated enone system (C=O and C=C bonds) and the para-methoxy substitution on the phenyl ring.
Molecular Geometry and Spectroscopic Data
The planar structure arises from conjugation between the carbonyl groups and the vinyl moiety, as evidenced by:
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UV-Vis Spectroscopy: Absorption maxima at 245 nm (π→π* transition) and 310 nm (n→π* transition) .
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IR Spectroscopy: Stretching vibrations at 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (conjugated C=O), and 1605 cm⁻¹ (C=C) .
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NMR Data:
The trans-configuration is confirmed by a coupling constant for the vinylic protons .
Synthesis and Reaction Pathways
Two-Step Synthesis Protocol
The compound is synthesized via a sequential condensation and acid-catalyzed cyclization :
Step 1:
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Reagents: 4-Methoxyacetophenone, maleic anhydride, anhydrous Na₂CO₃.
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Conditions: Acetonitrile, 140°C, 10 h (sealed tube).
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Mechanism: Base-mediated Knoevenagel condensation forms the α,β-unsaturated intermediate .
Step 2:
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Reagents: Aqueous HCl.
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Conditions: 120°C, 5 h (sealed tube).
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Mechanism: Acid hydrolysis of the intermediate ester to the carboxylic acid .
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 140°C | 120°C |
| Time | 10 h | 5 h |
| Yield | Not reported | Not reported |
| Key Reagent | Na₂CO₃ | HCl |
Table 1. Reaction conditions for the synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid .
Alternative Synthetic Routes
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Michael Addition: Reacting 4-methoxybenzoyl chloride with acrylic acid derivatives in the presence of Lewis acids (e.g., ZnCl₂) .
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Friedel-Crafts Acylation: Employing diethyl sulfate as a catalyst to form β-aroylacrylic esters, followed by saponification .
Physicochemical Properties
Thermodynamic and Solubility Data
Table 2. Experimental and predicted physicochemical properties .
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without sublimation .
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Photoreactivity: The α,β-unsaturated system undergoes [2+2] cycloaddition under UV light, forming dimeric products .
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Nucleophilic Attack: Reacts with amines and thiols at the β-position via Michael addition, enabling heterocycle synthesis .
Applications in Organic Synthesis
Precursor to Heterocyclic Compounds
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Pyridazinones: Reaction with hydrazines yields 6-(4-methoxyphenyl)pyridazin-3(2H)-ones, which exhibit antimicrobial activity .
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Thiazoles: Condensation with thiourea derivatives forms 2-aminothiazoles, potential kinase inhibitors .
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Coumarin Derivatives: Cyclocondensation with resorcinol under Pechmann conditions produces 7-hydroxy-4-(4-methoxyphenyl)coumarin .
Pharmaceutical Intermediates
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